Cas no 527-50-4 (L-Xylulose (1.0 M in water))

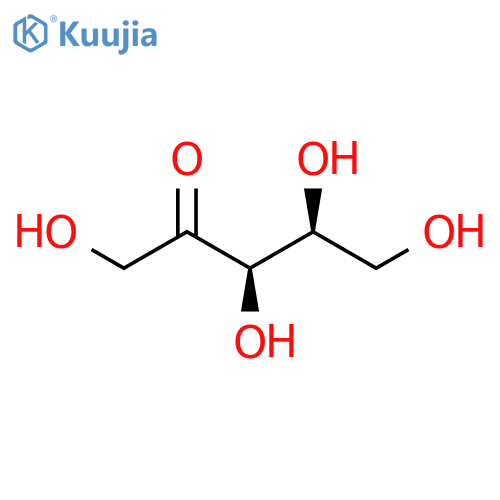

L-Xylulose (1.0 M in water) structure

商品名:L-Xylulose (1.0 M in water)

L-Xylulose (1.0 M in water) 化学的及び物理的性質

名前と識別子

-

- L-threo-2-Pentulose

- L-Xylulose

- L-ERYTHRO-2-PENTULOSE

- L-threo-pentulose

- 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide

- 2,3-Dihydroxy-N~1~,N~4~-dipentylsuccinamide

- AC1L5ENH

- AC1Q2WKA

- D-threo-2-pentulose

- Lg-tartaric acid bis-pentylamide

- Lg-threo-1,3,4,5-Tetrahydroxy-pentan-2-on

- Lg-Weinsaeure-bis-pentylamid

- L-threo-[2]pentulose

- N,N'-dipentyl-L-tartaramide

- NSC16604

- CS-0059582

- Xylulose, L-

- DL1M07LQ7A

- DTXSID201315618

- CHEBI:17399

- L-Xul

- 527-50-4

- SCHEMBL37388

- Q423204

- ZAQJHHRNXZUBTE-WVZVXSGGSA-N

- HY-113317

- UNII-DL1M07LQ7A

- L-Xylulose (1.0 M in water)

- (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one

- L-threo-pent-2-ulose

- XYLULOSE L-ISOMER [MI]

- L-threo-2-Pentulose; L-threo-Pentulose (7CI,8CI); L-Xylulose

- G77004

- XYLULOSE L-ISOMER

-

- インチ: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1

- InChIKey: ZAQJHHRNXZUBTE-WVZVXSGGSA-N

- ほほえんだ: C(C(C(C(=O)CO)O)O)O

計算された属性

- せいみつぶんしりょう: 150.0528

- どういたいしつりょう: 150.05282342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- ゆうかいてん: Not Applicable

- フラッシュポイント: >230 °F

- ようかいど: Water

- PSA: 97.99

L-Xylulose (1.0 M in water) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | X750800-2.5mg |

L-Xylulose (1.0 M in water) |

527-50-4 | 2.5mg |

$ 159.00 | 2023-09-05 | ||

| Omicron Biochemicals | XYU-009-0.025g |

L-xylulose |

527-50-4 | 0.025g |

$195 | 2025-02-19 | ||

| Omicron Biochemicals | XYU-009-0.10g |

L-xylulose |

527-50-4 | 0.10g |

$525 | 2025-02-19 | ||

| Ambeed | A108870-1g |

(3R,4S)-1,3,4,5-Tetrahydroxypentan-2-one |

527-50-4 | 95+% | 1g |

$1074.0 | 2024-04-18 | |

| A2B Chem LLC | AG22668-250mg |

L-Threo-pentulose |

527-50-4 | 250mg |

$1132.00 | 2024-04-19 | ||

| 1PlusChem | 1P00DD2K-25mg |

L-Threo-pentulose |

527-50-4 | 25mg |

$261.00 | 2025-02-26 | ||

| 1PlusChem | 1P00DD2K-50mg |

L-Threo-pentulose |

527-50-4 | 50mg |

$378.00 | 2025-02-26 | ||

| Omicron Biochemicals | XYU-009-0.050g |

L-xylulose |

527-50-4 | 0.050g |

$305 | 2025-02-19 | ||

| Omicron Biochemicals | XYU-009-0.25g |

L-xylulose |

527-50-4 | 0.25g |

$1015 | 2025-02-19 | ||

| MedChemExpress | HY-113317-2500μg |

L-Xylulose |

527-50-4 | 2500μg |

¥3980 | 2024-04-18 |

L-Xylulose (1.0 M in water) 関連文献

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

527-50-4 (L-Xylulose (1.0 M in water)) 関連製品

- 8013-17-0(Invertose)

- 131771-71-6(D-erythro-2-Pentulose-2-13C(9CI))

- 7776-48-9(L-Fructose (~1.1 M aqueous solution))

- 3615-56-3(D-Sorbose)

- 57-48-7(D-Fructose)

- 87-81-0(D-Tagatose)

- 53188-23-1((3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one)

- 139657-62-8(D-Ribose-5-13C)

- 131771-47-6(D-2-13CXylulose (~0.4 M in Water))

- 87-79-6(L-Sorbose)

推奨される供給者

Amadis Chemical Company Limited

(CAS:527-50-4)L-Xylulose (1.0 M in water)

清らかである:99%

はかる:1g

価格 ($):967.0